molecular formula C13H24N2O4 B13049324 1-Tert-butyl 2-ethyl 4-methylpiperazine-1,2-dicarboxylate

1-Tert-butyl 2-ethyl 4-methylpiperazine-1,2-dicarboxylate

Cat. No.: B13049324
M. Wt: 272.34 g/mol
InChI Key: OFRCBBFYGCYYHC-UHFFFAOYSA-N
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Description

1-Tert-butyl 2-ethyl 4-methylpiperazine-1,2-dicarboxylate is a chemical compound that belongs to the piperazine family. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by its tert-butyl, ethyl, and methyl substituents on the piperazine ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-butyl 2-ethyl 4-methylpiperazine-1,2-dicarboxylate typically involves the reaction of piperazine derivatives with tert-butyl, ethyl, and methyl groups. One common method involves the use of N-Boc piperazine as a starting material. The reaction conditions often include the use of solvents like acetonitrile and reagents such as triethylamine and ethylbromoacetate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps like crystallization and purification to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-Tert-butyl 2-ethyl 4-methylpiperazine-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-Tert-butyl 2-ethyl 4-methylpiperazine-1,2-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-tert-butyl 2-ethyl 4-methylpiperazine-1,2-dicarboxylate involves its interaction with specific molecular targets. The piperazine ring allows for favorable interactions with macromolecules, enhancing its biological activity. The compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Comparison

1-Tert-butyl 2-ethyl 4-methylpiperazine-1,2-dicarboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C13H24N2O4

Molecular Weight

272.34 g/mol

IUPAC Name

1-O-tert-butyl 2-O-ethyl 4-methylpiperazine-1,2-dicarboxylate

InChI

InChI=1S/C13H24N2O4/c1-6-18-11(16)10-9-14(5)7-8-15(10)12(17)19-13(2,3)4/h10H,6-9H2,1-5H3

InChI Key

OFRCBBFYGCYYHC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CN(CCN1C(=O)OC(C)(C)C)C

Origin of Product

United States

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